Cas no 19043-03-9 (CYCLOHEXANOL, 2-METHYL-, (1R,2R)-)

(1R,2R)-2-Methylcyclohexanol is a chiral cycloaliphatic alcohol with a defined stereochemistry, making it valuable for asymmetric synthesis and chiral resolution applications. Its rigid cyclohexane backbone and methyl substituent at the 2-position contribute to its utility as a building block in pharmaceuticals, agrochemicals, and specialty materials. The (1R,2R) configuration ensures high enantioselectivity in reactions where stereocontrol is critical. This compound is often employed as a precursor or intermediate in the synthesis of optically active compounds, leveraging its stability and predictable reactivity. Its purity and consistent stereochemical profile make it suitable for research and industrial processes requiring precise molecular geometry.
CYCLOHEXANOL, 2-METHYL-, (1R,2R)- structure
19043-03-9 structure
Product Name:CYCLOHEXANOL, 2-METHYL-, (1R,2R)-
CAS No:19043-03-9
MF:C7H14O
MW:114.185462474823
CID:3415475
PubChem ID:24004
Update Time:2025-11-02

CYCLOHEXANOL, 2-METHYL-, (1R,2R)- Chemical and Physical Properties

Names and Identifiers

    • CYCLOHEXANOL, 2-METHYL-, (1R,2R)-
    • 7443-52-9
    • M0352
    • SCHEMBL409660
    • Z1896168809
    • Cyclohexanol, 2-methyl-, trans-
    • 19043-03-9
    • AKOS025295690
    • trans-2-Methylcyclohexanol, 99%
    • (1R,2R)-2-methylcyclohexanol
    • NSC 244887
    • (1R,2R)-2-methylcyclohexan-1-ol
    • CS-0256393
    • 231-186-3
    • EN300-1624314
    • DTXSID301032693
    • 2-Methylcyclohexanol #
    • NSC 245854
    • trans-2-Methylcyclohexanol
    • rac-(1R,2R)-2-methylcyclohexan-1-ol
    • (+/-)-trans-2-methylcyclohexanol
    • EINECS 231-186-3
    • trans-2-methyl-cyclohexanol
    • EN300-6481504
    • BDBM36191
    • Inchi: 1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1
    • InChI Key: NDVWOBYBJYUSMF-RNFRBKRXSA-N
    • SMILES: O[C@@H]1CCCC[C@H]1C

Computed Properties

  • Exact Mass: 114.104
  • Monoisotopic Mass: 114.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 70.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Density: 0.924 g/mL at 25 °C(lit.)
  • Melting Point: −21 °C(lit.)
  • Boiling Point: 79 - 80 °C (24 mmHg)
  • Flash Point: 138 °F
  • Refractive Index: n20/D 1.461(lit.)
  • PSA: 20.23000
  • LogP: 1.55740

CYCLOHEXANOL, 2-METHYL-, (1R,2R)- Pricemore >>

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Additional information on CYCLOHEXANOL, 2-METHYL-, (1R,2R)-

Comprehensive Guide to CYCLOHEXANOL, 2-METHYL-, (1R,2R)- (CAS No. 19043-03-9): Properties, Applications, and Industry Insights

CYCLOHEXANOL, 2-METHYL-, (1R,2R)- (CAS No. 19043-03-9) is a chiral organic compound belonging to the class of cyclohexanol derivatives. This stereospecific isomer has garnered significant attention in pharmaceutical and fine chemical industries due to its unique structural properties and versatile applications. With the growing demand for enantiomerically pure compounds in drug development, (1R,2R)-2-methylcyclohexanol has emerged as a valuable intermediate in asymmetric synthesis.

The compound features a methyl group at the 2-position of the cyclohexane ring, with both chiral centers configured in the (R) orientation. This specific spatial arrangement gives 2-Methylcyclohexanol (1R,2R) distinct physicochemical characteristics compared to its stereoisomers. Recent studies highlight its importance in creating complex molecular architectures, particularly in the synthesis of biologically active compounds where stereochemistry plays a crucial role in pharmacological activity.

In the fragrance industry, CYCLOHEXANOL, 2-METHYL-, (1R,2R)- serves as a key component for creating specific olfactory profiles. Its structural similarity to naturally occurring terpenes makes it valuable for developing sustainable fragrance alternatives, aligning with current market trends toward green chemistry and bio-based ingredients. Manufacturers are increasingly exploring this compound's potential in eco-friendly personal care products.

The synthesis of (1R,2R)-2-methylcyclohexanol typically involves stereoselective reduction of corresponding ketones or enzymatic resolution methods. Recent advancements in asymmetric catalysis have improved the efficiency of producing this chiral building block, addressing the pharmaceutical industry's need for cost-effective routes to enantiomerically pure intermediates. These developments are particularly relevant as the global market for chiral chemicals continues to expand.

Analytical characterization of CYCLOHEXANOL, 2-METHYL-, (1R,2R)- typically employs techniques such as chiral HPLC, polarimetry, and NMR spectroscopy. The compound's specific rotation and spectral fingerprints serve as important quality control parameters, especially for pharmaceutical applications where regulatory requirements demand rigorous purity standards. These analytical aspects are frequently searched by quality control professionals in the chemical industry.

From a safety perspective, 2-Methylcyclohexanol (1R,2R) requires standard laboratory handling procedures appropriate for secondary alcohols. While not classified as hazardous under normal conditions, proper storage in airtight containers away from strong oxidizers is recommended to maintain its stability and purity. These handling considerations are particularly important for researchers working with this compound in academic or industrial settings.

The commercial availability of CYCLOHEXANOL, 2-METHYL-, (1R,2R)- has increased in recent years, with several specialty chemical suppliers offering it in various purity grades. Pricing trends reflect the growing demand for chiral intermediates, with current market analyses indicating steady growth in this sector. Industry professionals frequently search for bulk suppliers of (1R,2R)-2-methylcyclohexanol and technical specifications for different application needs.

Emerging applications for (1R,2R)-2-methylcyclohexanol include its use as a ligand in asymmetric catalysis and as a building block for liquid crystal materials. These novel uses align with current research trends in materials science and green chemistry, making this compound a subject of ongoing investigation. Patent literature reveals increasing innovation around derivatives of this chiral alcohol, particularly in advanced material applications.

Environmental considerations for CYCLOHEXANOL, 2-METHYL-, (1R,2R)- production and use focus on developing more sustainable synthetic routes. Recent life cycle assessment studies have examined the environmental impact of various production methods, with biocatalytic approaches showing particular promise for reducing energy consumption and waste generation. These sustainability aspects are becoming increasingly important to both manufacturers and end-users.

For researchers working with 2-Methylcyclohexanol (1R,2R), understanding its phase behavior and solubility characteristics is crucial for process development. The compound exhibits typical alcohol-like solubility properties but with distinct differences due to its stereochemistry and methyl substitution. These physicochemical properties are frequently investigated topics in process chemistry forums and technical discussions.

The future outlook for CYCLOHEXANOL, 2-METHYL-, (1R,2R)- appears promising, with anticipated growth in demand from both pharmaceutical and specialty chemical sectors. As asymmetric synthesis techniques continue to advance and the importance of chirality in bioactive compounds becomes increasingly recognized, this stereospecific alcohol is well-positioned to maintain its relevance in organic synthesis and industrial applications.

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